molecular formula C4H9N3O4 B12084202 Homoalanosine CAS No. 24638-77-5

Homoalanosine

Cat. No.: B12084202
CAS No.: 24638-77-5
M. Wt: 163.13 g/mol
InChI Key: RMTXCTHJOJRMCZ-SREVYHEPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of homoalanosine involves the nitrosation of sugar oximes, leading to the formation of 2-glycosyl-1-hydroxydiazene-2-oxides . The reaction conditions typically include the use of nitrosating agents under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using Streptomyces galilaeus. The bacterium is cultured in a suitable medium, and the compound is extracted from the culture filtrate. The extraction process involves filtration, concentration, and purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Homoalanosine undergoes various chemical reactions, including:

    Oxidation: The nitroso group in this compound can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can also be reduced to form amino derivatives.

    Substitution: The amino and nitroso groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Homoalanosine has several scientific research applications, including:

Mechanism of Action

Homoalanosine exerts its herbicidal effects by inhibiting the growth of roots and buds in plants. The compound is absorbed by the plant and translocated to various tissues, where it interferes with essential biochemical pathways. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to disrupt amino acid metabolism and protein synthesis in plants .

Comparison with Similar Compounds

Homoalanosine is unique among amino acid derivatives due to its nitrosohydroxyamino group, which imparts distinct chemical and biological properties. Similar compounds include:

Compared to these compounds, this compound is particularly effective against specific weed species and has a unique chemical structure that makes it a valuable compound for research and industrial applications.

Properties

CAS No.

24638-77-5

Molecular Formula

C4H9N3O4

Molecular Weight

163.13 g/mol

IUPAC Name

(Z)-(3-amino-3-carboxypropyl)-hydroxyimino-oxidoazanium

InChI

InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6-

InChI Key

RMTXCTHJOJRMCZ-SREVYHEPSA-N

Isomeric SMILES

C(C/[N+](=N/O)/[O-])C(C(=O)O)N

Canonical SMILES

C(C[N+](=NO)[O-])C(C(=O)O)N

Origin of Product

United States

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